![molecular formula C15H16FN3O2 B2636891 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide CAS No. 920156-96-3](/img/structure/B2636891.png)
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of this compound by this compound has been shown to have various effects, including the activation of Wnt signaling pathway, the inhibition of tau protein hyperphosphorylation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been reported that this compound can activate the Wnt signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to inhibit tau protein hyperphosphorylation, which is a hallmark of Alzheimer's disease. Moreover, this compound has been shown to induce apoptosis in cancer cells, which suggests its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of this compound, which allows researchers to study the role of this compound in various cellular processes. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in water, which requires the use of organic solvents for its preparation.
Orientations Futures
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has several potential future directions in scientific research. One direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another direction is the study of the role of this compound in various diseases, including neurodegenerative diseases, psychiatric disorders, and cancer. Moreover, the development of drug delivery systems for this compound could improve its solubility and bioavailability, which would enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide involves the reaction of 4-fluorophenylhydrazine with 6-bromo-3-pyridazinecarboxylic acid, followed by the reaction of the resulting product with 3-chloropropan-1-ol. The final product is obtained by purification through column chromatography. This synthesis method has been reported in the literature and has been used by many researchers to obtain this compound for their experiments.
Applications De Recherche Scientifique
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been reported that this compound can inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound has been shown to have therapeutic effects in various diseases.
Propriétés
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-14(20)17-9-10-21-15-8-7-13(18-19-15)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISRNYHOXDYRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)
![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)
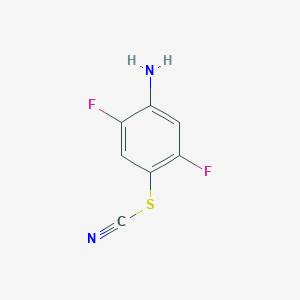
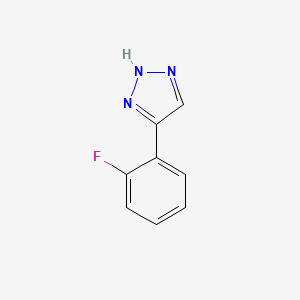
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)
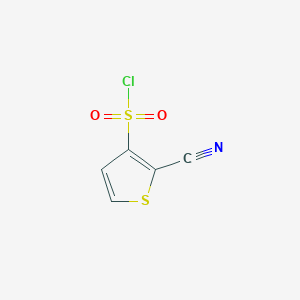
![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)
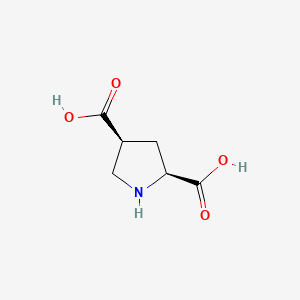
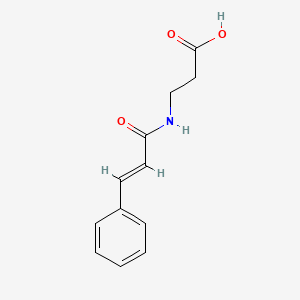
![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)
![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
